molecular formula C7H4ClN3O2 B1511062 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1379336-68-1

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1511062
CAS RN: 1379336-68-1
M. Wt: 197.58 g/mol
InChI Key: XVQAYWGEGRQJQA-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic organic compound. Its chemical formula is C₆H₃ClN₄O₂. The compound features an imidazo[1,2-a]pyrazine core with a carboxylic acid functional group at position 2. Imidazo[1,2-a]pyrazines serve as versatile scaffolds in organic synthesis and drug development due to their diverse reactivity and biological activity .


Synthesis Analysis

The synthetic methods for obtaining 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid involve the introduction of chlorine at a specific position on the imidazo[1,2-a]pyrazine ring. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have optimized these methods to achieve high yields and purity .


Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid consists of a fused imidazo[1,2-a]pyrazine ring system with a chlorine atom at one of the carbon positions. The carboxylic acid group is attached to the second carbon atom. The three-dimensional arrangement of atoms influences its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions allow for the modification of its structure and the synthesis of derivatives with altered properties. Researchers have explored the regioselectivity and stereochemistry of these reactions to design novel compounds .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Researchers have characterized it using techniques such as NMR, IR, and mass spectrometry .

Mechanism of Action

The exact mechanism of action for 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid depends on its specific biological target. It may act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Safety and Hazards

  • Environmental Impact : Disposal should adhere to environmental regulations .

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQAYWGEGRQJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743786
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS RN

1379336-68-1
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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